1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds within this class, including those with 1,3,4-oxadiazol and piperidine moieties, have been synthesized and characterized through a variety of methods. Studies involve crystal structure analysis, Hirshfeld surface analysis, and computational density functional theory (DFT) calculations to understand the molecular geometry, reactivity, and interaction patterns of these compounds (Kumara et al., 2017). The precise synthesis methods and structural elucidation provide foundational knowledge for exploring further chemical modifications and applications.
Antimicrobial Activities
Research on derivatives of 1,3,4-oxadiazole and piperidine compounds has indicated moderate to significant antimicrobial properties. The synthesis of N-substituted derivatives has been shown to exhibit activity against both Gram-negative and Gram-positive bacteria, demonstrating the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016).
Optical and Thermal Properties
The investigation into optical and thermal properties of related compounds signifies the potential of these molecules in material science applications. For instance, the study of needle-shaped single crystals grown using solution growth techniques revealed transparency in the visible region and thermal stability, as indicated by thermal analysis (Shruthi et al., 2019). Such properties are crucial for the development of novel materials for optoelectronic applications.
Molecular Docking Studies
Compounds with the 1,3,4-oxadiazole moiety have also been subject to molecular docking studies to explore their potential biological interactions and mechanisms of action. These studies are particularly relevant in the design of new drugs with specific target interactions, highlighting the compound's role in medicinal chemistry research (Khalid et al., 2016).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)18-20-21-19(25-18)15-8-10-22(11-9-15)17(23)12-14-4-6-16(24-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWISQVPAHWWJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.